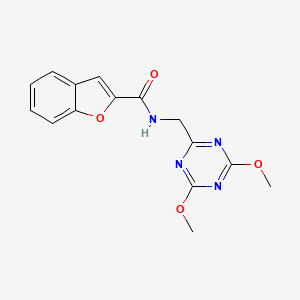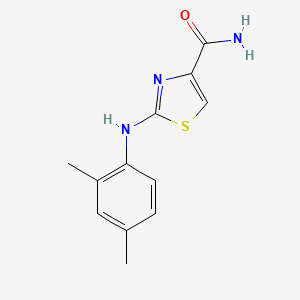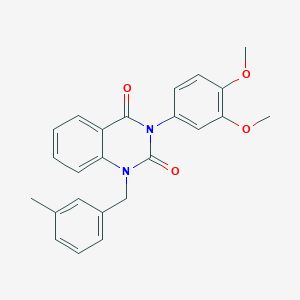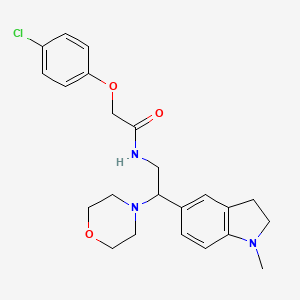![molecular formula C20H19N3O3S2 B2518693 3-(benzenesulfonyl)-N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)propanamide CAS No. 1209257-41-9](/img/structure/B2518693.png)
3-(benzenesulfonyl)-N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(benzenesulfonyl)-N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)propanamide is a complex organic compound that features a benzenesulfonyl group, an imidazo[2,1-b][1,3]thiazole ring, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)propanamide typically involves multi-step organic reactions. The process begins with the formation of the imidazo[2,1-b][1,3]thiazole ring, which can be synthesized through the cyclization of appropriate thioamide and imidazole derivatives under acidic or basic conditions . The benzenesulfonyl group is then introduced via sulfonylation reactions using reagents such as benzenesulfonyl chloride in the presence of a base like pyridine . Finally, the propanamide moiety is attached through amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The imidazo[2,1-b][1,3]thiazole ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride (AlCl3).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Dihydroimidazo[2,1-b][1,3]thiazole derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
3-(benzenesulfonyl)-N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)propanamide has several applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its complex structure.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The imidazo[2,1-b][1,3]thiazole ring is known to interact with nucleophilic sites in proteins, potentially inhibiting enzyme activity or modulating receptor function .
Comparison with Similar Compounds
Similar Compounds
- (4-fluorophenyl)(imidazo[2,1-b][1,3]thiazol-5-yl)methanone
- (4-chlorophenyl)(imidazo[2,1-b][1,3]thiazol-5-yl)methanone
- (4-methoxyphenyl)(imidazo[2,1-b][1,3]thiazol-5-yl)methanone
Uniqueness
3-(benzenesulfonyl)-N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)propanamide is unique due to the presence of the benzenesulfonyl group, which imparts distinct chemical properties and potential biological activities. The combination of the imidazo[2,1-b][1,3]thiazole ring with the benzenesulfonyl and propanamide moieties makes this compound a versatile scaffold for the development of new therapeutic agents and advanced materials .
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S2/c24-19(10-13-28(25,26)17-4-2-1-3-5-17)21-16-8-6-15(7-9-16)18-14-23-11-12-27-20(23)22-18/h1-9,14H,10-13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAUHTAQCNHAPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC=C(C=C3)NC(=O)CCS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole](/img/structure/B2518610.png)

![2-Chloro-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine](/img/structure/B2518616.png)



![2-(2H-1,3-benzodioxol-5-yloxy)-1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2518621.png)

![6-AMINO-4-(CYCLOHEX-3-EN-1-YL)-3-PHENYL-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE](/img/structure/B2518625.png)
![6-(4-Methoxyphenyl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2518626.png)

![N-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-2-phenylacetamide](/img/structure/B2518630.png)
![N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2518631.png)

